Methyl 2,6-dimethylbenzoate
CAS No.: 14920-81-1
Cat. No.: VC20953423
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14920-81-1 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | methyl 2,6-dimethylbenzoate |
| Standard InChI | InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3 |
| Standard InChI Key | XJMULMWDHLJUKP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)C(=O)OC |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)OC |
Introduction
Methyl 2,6-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a methyl ester derivative of 2,6-dimethylbenzoic acid and exhibits aromatic properties. This compound is utilized in various chemical and industrial applications due to its versatility in organic synthesis.
Synthesis Methods
Methyl 2,6-dimethylbenzoate can be synthesized through the esterification of 2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production
In industrial settings, continuous flow processes are often employed where 2,6-dimethylbenzoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation.
Types of Reactions
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Oxidation: This compound can be oxidized to form 2,6-dimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: Reduction reactions convert the ester group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH4).
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Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
| Reaction Type | Product |
|---|---|
| Oxidation | 2,6-Dimethylbenzoic Acid |
| Reduction | 2,6-Dimethylbenzyl Alcohol |
| Substitution | Various substituted methyl benzoates |
Applications in Organic Synthesis
Methyl 2,6-dimethylbenzoate serves as a crucial intermediate in organic synthesis for preparing various compounds:
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Pharmaceuticals: Used as a building block for synthesizing biologically active molecules.
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Agricultural Chemicals: Acts as an intermediate in synthesizing agrochemicals.
A study demonstrated its use in synthesizing novel anti-inflammatory agents by facilitating key intermediates that showed significant biological activity against inflammation markers in vitro.
Table: Application Areas
| Application Area | Role/Concentration |
|---|---|
| Pharmaceuticals | Intermediate |
| Agricultural Chemicals | Intermediate |
| Fragrance Industry | Aroma Component |
Table: Biological Activities
Recent studies indicate potential biological activities:
| Molecular Activity | Description |
|---|---|
| Molecular Antioxidant Properties | Scavenges free radicals; potential use in nutraceuticals |
| Molecular Antimicrobial Activity | Exhibits effectiveness against certain bacterial strains |
The antimicrobial activity was tested against Pseudomonas aeruginosa, showing moderate inhibition zones compared to gentamicin.
Hydrolytic Stability
This article provides comprehensive insights into Metyl dimethylenzene derivatives focusing on their chemical properties applications within pharmaceutical agricultural industries alongside their biological activities
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